N,N-Diallyl-3-(aminomethyl)-2-pyridinamine
Description
Properties
IUPAC Name |
3-(aminomethyl)-N,N-bis(prop-2-enyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-8-15(9-4-2)12-11(10-13)6-5-7-14-12/h3-7H,1-2,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIGLMAIOXXKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine typically involves the reaction of 3-(aminomethyl)-2-pyridinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:
3-(aminomethyl)-2-pyridinamine+2allyl bromide→this compound+2HBr
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-3-(aminomethyl)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine has diverse applications across several scientific domains:
Organic Synthesis
The compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and addition reactions with electrophiles .
Medicinal Chemistry
Research indicates that compounds containing pyridine rings and amino groups exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related diseases.
The biological activity of this compound is an area of ongoing research. Here are some notable findings:
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. The minimum inhibitory concentrations (MIC) for key bacterial strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are warranted to elucidate the precise pathways involved.
Antioxidant Activity
In cellular models exposed to oxidative stress, treatment with this compound significantly reduced markers of oxidative damage in human fibroblast cells. This suggests its potential application in dermatological formulations aimed at combating skin aging.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative analysis involving various pyridine derivatives, this compound demonstrated superior activity against resistant strains compared to traditional antibiotics, underscoring its potential as a lead compound for drug development.
Case Study 2: Antioxidant Activity in Cellular Models
Another investigation assessed the antioxidant activity of this compound within cellular models. Results indicated significant reductions in oxidative damage markers, supporting its application in products targeting skin health.
Mechanism of Action
The mechanism of action of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine involves its interaction with molecular targets through its functional groups. The allyl groups can undergo polymerization reactions, forming cross-linked networks that impart unique properties to the resulting materials. The aminomethyl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
The following analysis compares N,N-Diallyl-3-(aminomethyl)-2-pyridinamine with structurally related pyridinamine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Effects on Nitrogen and Pyridine Ring
a. N,N-Dimethyl-2-pyridinamine (CAS 5683-33-0)
- Structure : Features dimethyl groups on the nitrogen at the 2-position of pyridine.
- Properties :
- Lower molecular weight (122.17 g/mol) compared to the diallyl analog due to smaller substituents.
- Enhanced solubility in polar solvents due to reduced steric bulk.
- Dimethyl groups are less reactive in allylation or polymerization reactions.
b. 2,2'-Dipyridylamine (CAS 1202-34-2)
- Structure : Contains two pyridine rings linked by an amine group.
- Properties :
- Higher molecular weight (171.20 g/mol) and planar structure due to aromatic stacking.
- Strong chelating ability with metal ions, useful in coordination chemistry.
- Key Difference: The absence of allyl or aminomethyl groups limits its application in polymer chemistry compared to the target compound .
c. N'-Benzyl-N'-methyl-2-aminopyridine (CAS 20173-75-5)
- Structure : Includes a benzyl group and a methyl group on the nitrogen.
- Properties: Increased aromaticity and steric hindrance from the benzyl group. Potential for π-π interactions in drug design.
- Key Difference : The diallyl groups in the target compound offer greater conformational flexibility and reactivity in radical or addition reactions .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|
| This compound | ~220 (estimated) | Diallyl, aminomethyl | High hydrophobicity, reactive allyl groups |
| N,N-Dimethyl-2-pyridinamine | 122.17 | Dimethyl | Polar, stable, low steric hindrance |
| 2,2'-Dipyridylamine | 171.20 | Pyridine rings | Chelating agent, planar structure |
| N-[4-(4-Aminophenyl)-2-thiazolyl]-2-pyridinamine | 268.34 | Thiazole, aminophenyl | High density (1.348 g/cm³), thermal stability |
Biological Activity
N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with diallyl and aminomethyl groups. This compound has garnered attention due to its potential biological activities, which are still being actively researched. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 203.28 g/mol. The compound's structure allows for both nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis. Its reactivity is primarily attributed to the presence of the amino group and the pyridine ring, which can engage in various chemical interactions.
Synthesis Pathways
Several synthetic pathways have been developed for producing this compound. These methods provide flexibility depending on available starting materials and desired yields. The synthesis often involves the reaction of pyridine derivatives with diallyl amines, utilizing various catalysts and reaction conditions to optimize yield and purity.
Pharmacological Properties
Research indicates that compounds containing pyridine rings and amino groups, such as this compound, exhibit a range of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant capabilities, which could be attributed to their ability to scavenge free radicals.
- Cytotoxicity : Some analogs have shown cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.
The biological evaluation of this compound remains an area of ongoing research, with further studies needed to elucidate its specific mechanisms of action and therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminopyridine | Amino-substituted pyridine | Simpler structure; widely studied for biological activity |
| 3-Aminopyridine | Amino-substituted pyridine | Similar reactivity; lacks diallyl groups |
| N,N-Diethyl-3-(aminomethyl)-2-pyridinamine | Dialkylated amino derivative | Different alkyl groups affect solubility and reactivity |
| 4-Aminopyridine | Amino-substituted pyridine | Positioned differently on the ring; alters properties |
This compound stands out due to its dual alkyl substituents and specific positioning of the amino group, which may enhance its reactivity and biological activity compared to simpler analogs.
Case Studies and Research Findings
- Antimicrobial Studies : In a study examining various aminopyridine derivatives, compounds similar to this compound were tested against multiple bacterial strains. Results indicated varying degrees of antimicrobial activity, suggesting that structural modifications could enhance efficacy .
- Cytotoxicity Assessment : Research into related compounds has shown promising results in inhibiting cell growth in cancer lines such as MCF-7 (breast cancer) and SCC25 (squamous cell carcinoma). These findings suggest that this compound may also exhibit similar cytotoxic effects .
- Antioxidant Activity Evaluation : Studies on related pyridine derivatives have demonstrated significant antioxidant activity through various assays measuring radical scavenging capabilities. These results highlight the potential for further exploration into the antioxidant properties of this compound .
Q & A
Q. What are the established synthetic routes for N,N-Diallyl-3-(aminomethyl)-2-pyridinamine, and what key reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyridinamine derivatives are prepared through cyclization of precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile under reflux conditions (80–120°C) in anhydrous solvents (e.g., DMF or acetonitrile). Catalysts such as HATU improve coupling efficiency, while inert atmospheres (N₂/Ar) prevent oxidation. Purification via flash chromatography (EtOAc/hexane, 3:7 v/v) yields >85% purity. Post-synthetic modifications, such as diallylation, require precise stoichiometry (2:1 allyl bromide to amine ratio) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies allyl protons (δ 5.1–5.8 ppm, multiplet) and aminomethyl groups (δ 2.5–3.5 ppm). ¹³C NMR confirms sp³ hybridization (δ 40–50 ppm for CH₂ groups) .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% formic acid) achieve >95% purity. MS (ESI+) shows [M+H]⁺ peaks matching theoretical molecular weight .
- X-ray crystallography : Resolves stereochemistry, with bond angles (e.g., C–N–C = 119.7°) validated against DFT models .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use nitrile gloves, goggles, and fume hoods. Store at 2–8°C under inert gas (Ar). Emergency protocols include rinsing exposed skin/eyes with water (15 minutes) and consulting SDS for antidotes. Note: No medical validation exists; strictly for research use .
Advanced Research Questions
Q. How can DFT calculations optimize the reaction mechanism for diallylation in this compound’s synthesis?
B3LYP/6-31G* level DFT models predict transition states (e.g., allyl group migration) and activation energies (ΔG‡ ≈ 25–30 kcal/mol). HOMO-LUMO gaps (4–5 eV) indicate nucleophilic attack at the aminomethyl group. Validate with experimental ¹³C NMR shifts (RMSD < 1 ppm) .
Q. What strategies resolve contradictions between theoretical predictions and experimental structural data?
- Geometric discrepancies : If DFT bond angles (e.g., C–N–C = 120.5°) differ from X-ray data (>5°), refine computational models with solvent effects (PCM) or higher basis sets (6-311++G**) .
- Crystal packing : Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular forces (e.g., H-bonding vs. van der Waals) influencing structural deviations .
Q. How to address conflicting HPLC purity results (>98% vs. 92%) across batches?
- Method optimization : Adjust mobile phase (e.g., 0.1% TFA in ACN improves peak resolution).
- Spiking experiments : Add certified standards to identify co-eluting impurities (e.g., unreacted precursors).
- Inter-lab validation : Ensure RSD <2% across three independent labs .
Q. What in vitro methodologies assess its chelation potential with transition metals?
- UV-Vis titration : Monitor absorbance shifts (200–400 nm) with Cu²⁺/Fe³⁺ solutions. Stability constants (log K = 4.2–5.8) suggest moderate chelation vs. EDTA (log K = 18.7 for Fe³⁺).
- XAS : Analyze coordination geometry (e.g., octahedral vs. tetrahedral) at metal K-edges .
Methodological Notes
- Synthetic reproducibility : Use Schlenk lines for moisture-sensitive steps .
- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra .
- Computational rigor : Benchmark DFT methods against coupled-cluster (CCSD(T)) calculations for critical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
